Home > Products > Screening Compounds P131517 > Rho-Conotoxin-TIA
Rho-Conotoxin-TIA -

Rho-Conotoxin-TIA

Catalog Number: EVT-1493462
CAS Number:
Molecular Formula: C105H160N36O21S4
Molecular Weight: 2390.90 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rho-conotoxin TIA is a conopeptide that has been isolated from the venom of the fish-hunting marine cone snail Conus tulipa. Rho-conotoxin TIA is a selective antagonist of α1-adrenoreceptor (α1A-, α1B– and α1D-AR). It acts non-competitively onto α1B-adrenoreceptor but competitively on α1A-adrenoreceptor and α1D-adrenoreceptor. The most important residue for activity is Arg4. Rho-conotoxin TIA is 10-fold selective for human α1B-adrenoreceptor over α1A-adrenoreceptor and α1D-adrenoreceptor. The IC50 values for Rho-conotoxin TIA for inhibition of 125I-BE were 18 nM for human α1A-AR, 2 nM for α1B-AR and 25 nM for α1D-AR.
Source and Classification

Rho-conotoxin-TIA is sourced from the venom of certain cone snails, which are marine gastropods. The classification of this conotoxin falls under the broader category of conopeptides, which are categorized based on their cysteine framework and biological activity. Specifically, Rho-conotoxin-TIA exhibits a unique cysteine pattern that contributes to its structural integrity and functional properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rho-conotoxin-TIA can be achieved through several methods. Initially, the peptide can be extracted from the venom of cone snails, but for research purposes, synthetic methods are often preferred due to their reproducibility and purity.

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds while maintaining the integrity of the peptide sequence.
  2. Oxidative Folding: Following synthesis, the linear peptide undergoes oxidative folding to form disulfide bonds between cysteine residues, which is crucial for maintaining the peptide's three-dimensional structure.
  3. Purification: High-performance liquid chromatography (HPLC) is typically employed to purify the synthesized peptide, ensuring high purity levels (greater than 95%) for subsequent analysis and application .
Molecular Structure Analysis

Structure and Data

Rho-conotoxin-TIA consists of 19 amino acids with a specific sequence that includes several cysteine residues forming disulfide bonds. The molecular formula is C105H160N36O21S4C_{105}H_{160}N_{36}O_{21}S_{4} with a molecular weight of approximately 2390.90 Da. The structural integrity is largely maintained by four disulfide bridges that create a stable conformation essential for its biological activity .

The structure can be modeled using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Rho-conotoxin-TIA include:

  1. Disulfide Bond Formation: The oxidation of thiol groups in cysteine residues leads to the formation of disulfide bonds, which are critical for stabilizing the conformation of the peptide.
  2. Post-Translational Modifications: These may include amidation at the C-terminus or glycosylation events that could influence solubility and receptor binding affinity .

These reactions are essential for achieving the functional state required for interaction with biological targets.

Mechanism of Action

Process and Data

Rho-conotoxin-TIA exerts its effects primarily by blocking alpha-1 adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes including vasoconstriction and neurotransmitter release. The binding affinity and specificity of Rho-conotoxin-TIA to these receptors allow it to modulate adrenergic signaling pathways effectively.

The mechanism involves competitive inhibition where Rho-conotoxin-TIA binds to the receptor site, preventing endogenous ligands (such as norepinephrine) from activating the receptor. This action can lead to significant physiological changes, including alterations in blood pressure and heart rate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rho-conotoxin-TIA is typically presented as a white lyophilized solid.
  • Solubility: It is soluble in aqueous buffers, making it suitable for various biochemical assays.

Chemical Properties

  • Stability: The presence of disulfide bonds contributes to the stability of Rho-conotoxin-TIA under physiological conditions.
  • Purity: Synthetic versions achieve high purity levels (>95%), which is crucial for experimental reproducibility .
Applications

Scientific Uses

Rho-conotoxin-TIA has several potential applications in scientific research:

  1. Pharmacological Research: Its ability to selectively block alpha-1 adrenergic receptors makes it an important tool for studying adrenergic signaling pathways.
  2. Therapeutic Development: There is ongoing research into utilizing Rho-conotoxin-TIA as a lead compound for developing new medications targeting cardiovascular diseases or conditions associated with dysregulated adrenergic signaling.
  3. Neuroscience Studies: It serves as a valuable reagent in neuropharmacology studies aimed at understanding neurotransmitter dynamics and receptor interactions .
Introduction to Rho-Conotoxin-TIA in the Context of Conotoxins

Overview of Conotoxins: Phylogenetic Diversity and Functional Roles in Conus Venoms

Cone snails (genus Conus) represent one of marine biodiversity's most remarkable biochemical innovations, with over 700 species producing complex venoms containing up to 200 distinct bioactive peptides per species. These disulfide-rich peptides, collectively known as conotoxins or conopeptides, have evolved through accelerated evolution to target specific ion channels, receptors, and transporters in prey organisms with extraordinary precision. The pharmacological diversity arises from hypermutation in toxin-encoding genes coupled with sophisticated post-translational modification systems, allowing each species to develop unique venom profiles tailored to their ecological niche and prey preferences (fish-hunting, molluscivorous, or vermivorous). Functionally, conotoxins serve as the primary biochemical weapons enabling these slow-moving predators to rapidly immobilize prey through neuromuscular disruption, making them invaluable tools for probing nervous system function and developing novel therapeutics [1] [5] [9].

The structural architecture of conotoxins features conserved cysteine frameworks stabilized by disulfide bonds that confer exceptional stability and resistance to proteolytic degradation. This molecular stability, combined with high target specificity, has positioned conotoxins as premier molecular probes in neuroscience and promising scaffolds for drug development. The most clinically successful example remains ω-conotoxin MVIIA (ziconotide), a potent N-type calcium channel blocker approved for intractable pain management. Beyond pain, conotoxins show therapeutic potential for neurological disorders, cardiovascular conditions, and cancer, driving ongoing exploration of venom peptide diversity through advanced transcriptomic and proteomic approaches [1] [3].

Classification of Rho-Conotoxins Within the Conopeptide Superfamily

Conotoxins are systematically classified into gene superfamilies (A, M, O, P, S, T, etc.) based on conserved signal peptide sequences, cysteine patterns, and pharmacological targets. The A-superfamily encompasses several target-specific families, including α-conotoxins (nicotinic acetylcholine receptor antagonists), κA-conotoxins (potassium channel blockers), and ρ-conotoxins (adrenergic receptor modulators). ρ-Conotoxins are defined by their distinctive cysteine framework (CC-C-C arrangement) and selective targeting of G protein-coupled receptors (GPCRs), particularly adrenoceptors, rather than ion channels like most other conotoxin families [5] [9].

Within this classification, ρ-conotoxins exhibit unique molecular pharmacology characterized by allosteric modulation of adrenergic signaling. While most conotoxins function as orthosteric inhibitors of ion channels, ρ-conotoxins represent a specialized adaptation for fine-tuning neuromodulatory pathways through GPCR interactions. This functional specialization suggests evolutionary selection for disrupting autonomic functions in prey, potentially complementing the paralytic actions of ion channel-targeting conotoxins. The structural determinants of this specificity include conserved hydrophobic residues and a cationic Arg residue critical for receptor interaction, features that distinguish ρ-conotoxins from other A-superfamily members [2] [4].

Historical Discovery and Isolation of Rho-Conotoxin-TIA from Conus tulipa

Rho-conotoxin-TIA (ρ-TIA) was first identified from the venom of the fish-hunting cone snail Conus tulipa through a combination of biochemical fractionation and functional screening. Initial characterization revealed its unexpected activity on mammalian vas deferens preparations, where it inhibited norepinephrine-induced contractions without affecting cholinergic responses. This observation prompted detailed pharmacological investigation, leading to its identification as the first peptide-derived α1-adrenoceptor antagonist from cone snail venom [2] [7].

The purification process employed reversed-phase HPLC separation of crude venom fractions followed by functional assays to identify bioactive peaks. Structural elucidation through Edman degradation and mass spectrometry determined ρ-TIA to be a 19-amino acid peptide (FNWRCCLIPACRRNHKKFC-NH₂) with two disulfide bonds (Cys5-Cys11 and Cys6-Cys19) and a C-terminal amidation. Synthetic production enabled comprehensive pharmacological profiling, confirming its subtype-selective antagonism of α1-adrenoceptors. Notably, ρ-TIA emerged as a valuable probe for discriminating between α1-adrenoceptor subtypes due to its unique binding characteristics, filling a significant gap in the pharmacologist's toolkit [2] [4] [7].

Properties

Product Name

Rho-Conotoxin-TIA

Molecular Formula

C105H160N36O21S4

Molecular Weight

2390.90 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.